An In-depth Technical Guide to the Chemical Properties of 5-Oxaspiro[3.5]nonan-8-amine
An In-depth Technical Guide to the Chemical Properties of 5-Oxaspiro[3.5]nonan-8-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their inherent three-dimensionality which allows for the exploration of novel chemical space and the optimization of pharmacological profiles. Among these, the 5-oxaspiro[3.5]nonane framework, which incorporates a strained oxetane ring, offers a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comprehensive technical overview of 5-Oxaspiro[3.5]nonan-8-amine, a key building block in this class. We will delve into its core chemical properties, propose a robust synthetic pathway, detail methods for its characterization, and explore its potential applications in drug discovery. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the advantageous properties of this spirocyclic amine.
Introduction: The Strategic Value of Spirocyclic Oxetanes in Medicinal Chemistry
The pursuit of novel molecular architectures with enhanced therapeutic potential has led to a growing interest in three-dimensional scaffolds. Spirocycles, compounds containing two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents in space, which can lead to improved potency and selectivity for biological targets.[1][2] The incorporation of an oxetane ring into a spirocyclic system, as seen in 5-Oxaspiro[3.5]nonan-8-amine, introduces a polar, low-molecular-weight motif that can significantly influence a molecule's properties.
The oxetane moiety is a bioisostere for gem-dimethyl and carbonyl groups and is known to improve aqueous solubility, metabolic stability, and lipophilicity.[3][4] Furthermore, the electron-withdrawing nature of the oxygen atom in the oxetane ring can modulate the basicity of proximal amines, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles.
This guide will provide a detailed examination of the chemical properties of 5-Oxaspiro[3.5]nonan-8-amine, a versatile building block for the synthesis of novel therapeutic agents.
Physicochemical Properties: A Quantitative Analysis
Understanding the physicochemical properties of a molecule is paramount in drug discovery. For 5-Oxaspiro[3.5]nonan-8-amine, a combination of predicted and experimentally determined values for key parameters provides a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | [5] |
| CAS Number | 1309434-30-7 (racemic) | - |
| 2201704-03-0 ((R)-enantiomer) | ||
| Predicted Boiling Point | 228.5 ± 33.0 °C | [5] |
| Predicted Density | 1.04 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 9.70 ± 0.20 | [5] |
| Predicted XlogP | 0.4 | - |
Basicity (pKa)
The basicity of the primary amine in 5-Oxaspiro[3.5]nonan-8-amine is a critical determinant of its behavior in physiological environments. The predicted pKa of 9.70 suggests that at physiological pH (7.4), the amine will be predominantly protonated.[5] This has significant implications for its solubility, cell permeability, and interaction with biological targets.
A precise experimental determination of the pKa is essential for accurate modeling and understanding of the compound's properties. Potentiometric titration is a reliable method for this purpose.[4][6][7]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP of 0.4 suggests that 5-Oxaspiro[3.5]nonan-8-amine is a relatively polar molecule.
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP).[8][9][10]
Caption: Workflow for LogP determination by the shake-flask method.
Synthesis of 5-Oxaspiro[3.5]nonan-8-amine
Proposed Synthetic Route
Caption: Proposed synthesis of 5-Oxaspiro[3.5]nonan-8-amine.
A patent for the synthesis of the structurally related 7-oxo-2-azaspiro[3.5]nonane suggests a viable approach for constructing the spirocyclic ketone precursor.[11]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-Oxaspiro[3.5]nonan-8-one (Hypothetical)
This step would likely involve the cyclization of a suitable precursor, the synthesis of which is an active area of research.
Step 2: Reductive Amination to 5-Oxaspiro[3.5]nonan-8-amine
This protocol is based on standard reductive amination procedures.
-
Reaction Setup: To a solution of 5-oxaspiro[3.5]nonan-8-one (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 eq).
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using Raney Nickel or Palladium on carbon under a hydrogen atmosphere can be employed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Oxaspiro[3.5]nonan-8-amine.
Spectroscopic Characterization
The structural elucidation of 5-Oxaspiro[3.5]nonan-8-amine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane and oxetane rings. The protons adjacent to the amine group (on C8) would appear as a multiplet in the range of 2.5-3.5 ppm. The protons of the oxetane ring would likely appear as two distinct multiplets due to their diastereotopic nature.[12][13] The NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[14]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the amine group (C8) would be expected in the range of 40-60 ppm. The spiro carbon would be a quaternary signal.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern would likely involve cleavage of the rings, providing further structural information. For oxetane-containing compounds, a characteristic loss of CH₂O (30 Da) can sometimes be observed.[15]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[16][17]
-
C-N stretching: A medium to weak absorption in the 1020-1250 cm⁻¹ region.[17]
-
C-O stretching: A strong absorption in the 950-1150 cm⁻¹ region, characteristic of the ether linkage in the oxetane ring.
Applications in Drug Discovery and Medicinal Chemistry
The 5-Oxaspiro[3.5]nonan-8-amine scaffold is a valuable building block for the synthesis of novel drug candidates. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive starting point for lead optimization.
Scaffold for Novel Therapeutics
The primary amine of 5-Oxaspiro[3.5]nonan-8-amine serves as a versatile handle for the introduction of various substituents, allowing for the exploration of a wide range of chemical space. This can lead to the discovery of compounds with novel biological activities. The spirocyclic core can be used to mimic existing pharmacophores with improved properties or to develop first-in-class molecules for new biological targets.
Modulation of ADME Properties
The incorporation of the 5-oxaspiro[3.5]nonane motif can be a strategic approach to improve the ADME profile of a lead compound. The oxetane ring can enhance aqueous solubility and metabolic stability, while the rigid spirocyclic framework can reduce the number of rotatable bonds, potentially leading to improved oral bioavailability.[3]
Known Biological Activities of Related Scaffolds
While the biological activity of 5-Oxaspiro[3.5]nonan-8-amine itself is not extensively documented, related azaspiro[3.5]nonane derivatives have shown a wide range of biological activities, including analgesic properties and inhibition of oncogenic proteins like KRAS G12C.[18] Additionally, other spirocyclic derivatives have demonstrated antioxidant and antimicrobial activities.[5][19] This suggests that the 5-oxaspiro[3.5]nonane scaffold holds significant promise for the development of new therapeutics across various disease areas.
Conclusion
5-Oxaspiro[3.5]nonan-8-amine is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid spirocyclic core and a polar oxetane ring offers a powerful tool for the design of novel therapeutic agents with optimized physicochemical and pharmacological properties. This guide has provided a comprehensive overview of its key chemical properties, a proposed synthetic route, and methods for its characterization. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of molecules like 5-Oxaspiro[3.5]nonan-8-amine is set to increase, paving the way for the development of the next generation of innovative medicines.
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